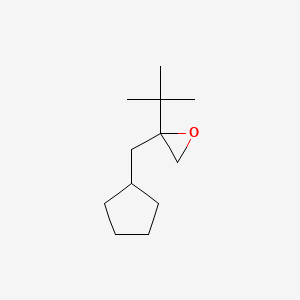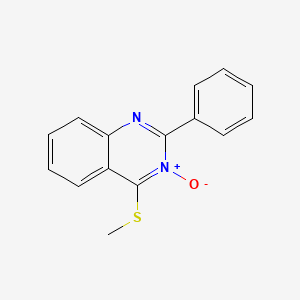
4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline is a heterocyclic compound that contains sulfur, oxygen, and nitrogen atoms within its structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline typically involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or POCl3 . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium ethylate for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted quinazoline derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, it can modulate signaling pathways related to inflammation and immune response, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)quinoline: Another sulfur-containing heterocycle with similar biological activities.
2-Methoxy-4-(methylsulfanyl)benzoic acid: A precursor used in the synthesis of 4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
113760-17-1 |
|---|---|
Formule moléculaire |
C15H12N2OS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
4-methylsulfanyl-3-oxido-2-phenylquinazolin-3-ium |
InChI |
InChI=1S/C15H12N2OS/c1-19-15-12-9-5-6-10-13(12)16-14(17(15)18)11-7-3-2-4-8-11/h2-10H,1H3 |
Clé InChI |
OUACNINEYIVYBL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=[N+](C(=NC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
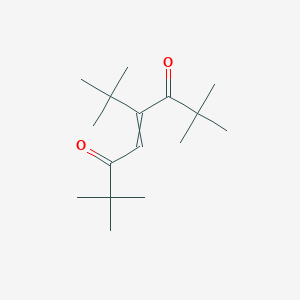
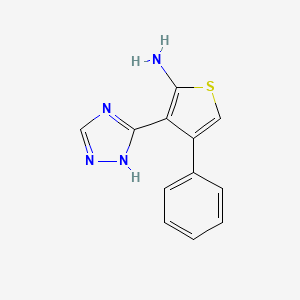
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
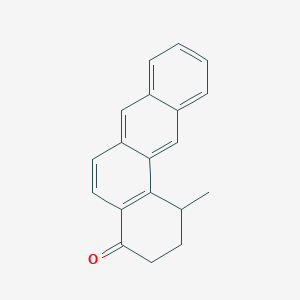
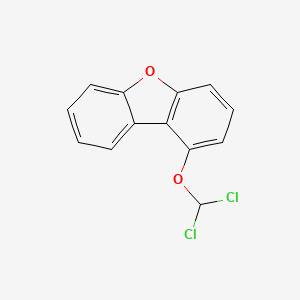
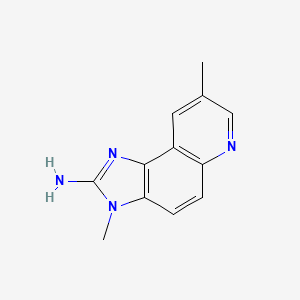
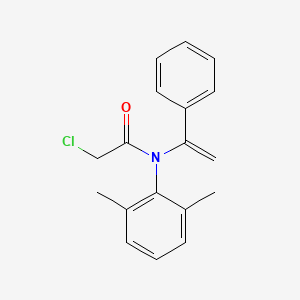
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
